molecular formula C7H15I B3051133 3-iodoheptane CAS No. 31294-92-5

3-iodoheptane

Cat. No.: B3051133
CAS No.: 31294-92-5
M. Wt: 226.1 g/mol
InChI Key: LVPGHYVXKUXNQR-UHFFFAOYSA-N
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Description

3-Iodoheptane is an organic compound with the molecular formula C7H15I. It is a halogenated alkane, specifically an iodoalkane, where an iodine atom is attached to the third carbon of a heptane chain. This compound is used in various chemical reactions and research applications due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodoheptane can be synthesized through several methods. One common method involves the halogenation of heptane. This process typically uses iodine and a suitable catalyst under controlled conditions to ensure the selective iodination at the third carbon position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as the use of organometallic intermediates or the application of high-pressure reactors to achieve higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodoheptane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

    Elimination: Strong bases such as potassium tert-butoxide are often used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products vary depending on the nucleophile, such as alcohols, amines, or nitriles.

    Elimination: Typically results in the formation of heptenes.

    Oxidation: Can lead to the formation of heptanoic acid or other oxidized derivatives.

Scientific Research Applications

3-Iodoheptane is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.

    Biology: Employed in the study of biological pathways involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-iodoheptane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of iodine.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodoheptane
  • 4-Iodoheptane
  • 3-Bromoheptane
  • 3-Chloroheptane

Uniqueness

3-Iodoheptane is unique due to the position of the iodine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. Compared to its bromo and chloro counterparts, the iodine atom in this compound is a better leaving group, making it more reactive in substitution and elimination reactions.

Properties

IUPAC Name

3-iodoheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15I/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPGHYVXKUXNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334379
Record name Heptane, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31294-92-5
Record name Heptane, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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